N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA
Overview
Description
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA is a synthetic organic compound characterized by the presence of a heptafluoropropyl group and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA typically involves the reaction of a heptafluoropropylthiol with a thiourea derivative. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts like acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trifluoromethyl)phenyl)-N’-(2-thienylcarbonyl)thiourea: Similar structure but with a trifluoromethyl group instead of a heptafluoropropyl group.
N-(3-(Pentafluoroethyl)phenyl)-N’-(2-thienylcarbonyl)thiourea: Contains a pentafluoroethyl group.
Uniqueness
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics.
Properties
IUPAC Name |
N-[[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F7N2OS3/c16-13(17,14(18,19)20)15(21,22)28-9-4-1-3-8(7-9)23-12(26)24-11(25)10-5-2-6-27-10/h1-7H,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXHNWLVEKCMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=S)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F7N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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